Norvinisterone-d2
Description
Norvinisterone-d2 is a deuterated analog of norvinisterone, a synthetic progestin structurally related to 19-norsteroids. The "-d2" designation indicates the substitution of two hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is typically employed to enhance metabolic stability and prolong the drug’s half-life, leveraging the kinetic isotope effect (KIE) .
Properties
Molecular Formula |
C₂₀H₂₆D₂O₂ |
|---|---|
Molecular Weight |
302.45 |
Synonyms |
Neoprogestin-d2; Nor-progestelea-d2; 17-Ethenyl-19-nortestosterone-d2; 17α-Vinyl-17β-hydroxy-Δ4-estren-3-one-d2; 17α-Vinyl-19-nortestosterone-d2; _x000B_17β-Hydroxy-17α-vinylestr-4-en-3-one-d2; 17-Hydroxy-19-nor-17α-pregna-4,20-dien-3-one-d2; (17α)-17-Hydro |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Norvinisterone-d2 belongs to the 19-norsteroid class, characterized by the absence of a methyl group at the C19 position. Key analogues include:
Pharmacokinetic and Metabolic Differences
Deuteration in this compound likely reduces first-pass metabolism by slowing cytochrome P450 (CYP450)-mediated oxidation, a common pathway for steroid degradation. For example:
- Half-Life: Non-deuterated norethisterone has a half-life of ~8 hours, while deuterated analogs (e.g., deuterated estrogens) show 1.5–2x increases in half-life .
- Metabolic Stability : Deuterium substitution at vulnerable positions (e.g., C6 or C16) may reduce hydroxylation rates, as seen in deuterated versions of tetrabenazine .
Research Findings and Data Gaps
Key Hypotheses from Existing Literature
- Improved Bioavailability: Deuterated steroids like this compound may achieve higher plasma concentrations with lower dosing frequencies.
- Reduced Metabolite Toxicity: Slower metabolism could minimize reactive intermediate formation (e.g., quinone methides in nandrolone metabolism).
Limitations in Current Evidence
- No peer-reviewed studies directly address this compound. Comparisons are inferred from deuterated analogs (e.g., deutetrabenazine) and structural analogues .
- Safety protocols for handling this compound remain undefined; standard steroid guidelines (e.g., PPE, environmental containment) are recommended .
Preparation Methods
Starting Material Selection and Precursor Synthesis
This compound is derived from norvinisterone through site-specific deuteration. The parent compound, a 19-nortestosterone derivative, is synthesized via a multi-step process involving:
-
Cyclopentadiene Diels-Alder reaction to construct the steroid nucleus.
-
Selective oxidation of intermediate alcohols to ketones using chromium trioxide (CrO<sub>3</sub>) in acetic acid.
-
Esterification of the 17β-hydroxyl group with acetyl chloride to enhance stability during deuteration.
Deuterium incorporation typically targets the α-position of the 3-keto group or the 17α-ethynyl side chain, regions less prone to metabolic cleavage.
Acid-Catalyzed Hydrogen-Deuterium Exchange
Early methods employed H/D exchange under acidic conditions (e.g., D<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub>), but these often led to non-selective deuteration and structural degradation. Modern approaches prioritize enantioselective deuteration to preserve stereochemical integrity.
Enantioselective α-Deuteration via Chiral Enolate Intermediates
A breakthrough method from enantioselective amino acid deuteration (PMC11200243) has been adapted for norvinisterone. Key steps include:
-
Formation of a chiral enolate by treating norvinisterone with sodium ethoxide (NaOEt) in ethanol-d<sub>1</sub> (EtOD).
-
Deuterium quenching of the enolate intermediate, achieving >98% deuterium incorporation (DL) at the α-carbonyl position.
Table 1: Optimization of Enantioselective Deuteration Conditions
| Parameter | Optimal Value | Impact on DL (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Temperature | 0°C | 98 | >97 |
| Reaction Time | 16 h | 98 | >97 |
| NaOEt Equivalents | 5.0 | 98 | >97 |
| Solvent | EtOD (0.2 M) | 98 | >97 |
Post-Deuteration Modifications
-
Ester Hydrolysis : The 17β-acetate group is cleaved using potassium hydroxide (KOH) in ethanol, restoring the bioactive hydroxyl group.
-
Purification : Reverse-phase HPLC with a C<sub>18</sub> column and deuterated methanol/water mobile phase removes non-deuterated impurities.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
-
High-Resolution MS : Molecular ion peak at m/z 318.209 (calculated for C<sub>20</sub>H<sub>24</sub>D<sub>2</sub>O<sub>2</sub><sup>+</sup>).
-
Isotopic Purity : ≥98% deuterium enrichment verified via LC-MS/MS.
Industrial-Scale Production Challenges
Cost of Deuterated Reagents
EtOD accounts for ~60% of raw material costs. Recent advances in catalytic deuterium exchange (e.g., Pd/C in D<sub>2</sub>) may reduce reliance on expensive deuterated solvents.
Regulatory Compliance
-
WHMIS Classification : Category 2 carcinogen and Category 1A reproductive toxin, necessitating closed-system synthesis.
-
Waste Management : Aquatic toxicity (LC<sub>50</sub> < 1 mg/L) requires on-site neutralization of chromium byproducts.
Emerging Methodologies
Q & A
Q. What are the critical steps in synthesizing Norvinisterone-d2, and how do reaction conditions influence yield and purity?
this compound is synthesized via deuteration of Norvinisterone, a synthetic progestin derived from natural steroid precursors. Key steps include:
- Deuteration : Incorporation of deuterium isotopes at specific positions using deuterated solvents and controlled reaction temperatures to minimize side reactions .
- Purification : Chromatographic techniques (e.g., HPLC) are prioritized to achieve high purity (>98%), as impurities can interfere with metabolic tracking .
- Validation : Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium placement, while mass spectrometry verifies molecular integrity . Methodological Tip: Optimize solvent choice (e.g., deuterated chloroform for solubility) and reaction time to balance yield and isotopic retention .
Q. How is this compound characterized to ensure structural fidelity for pharmacokinetic studies?
Standard characterization involves:
- Spectroscopy : H and H NMR to confirm deuterium substitution patterns and absence of protonated contaminants .
- Chromatography : Reverse-phase HPLC with UV detection to assess purity and stability under physiological conditions (e.g., pH 7.4 buffer) .
- Binding Assays : Competitive radiolabeled assays (e.g., H-progesterone displacement) quantify receptor affinity, with this compound serving as a tracer due to its isotopic signature .
Advanced Research Questions
Q. What experimental designs are recommended for resolving contradictions in this compound’s metabolic stability data across studies?
Discrepancies in metabolic half-life () often arise from:
- Isotopic Dilution : Ensure deuterium retention ≥95% during in vitro assays using LC-MS/MS quantification .
- Enzyme Variability : Use primary hepatocytes from multiple donors to account for cytochrome P450 (CYP) polymorphism effects .
- Control Groups : Compare this compound with non-deuterated analogs in parallel experiments to isolate isotope-specific effects . Data Analysis: Apply multivariate regression to identify covariates (e.g., CYP3A4 activity) influencing metabolic rates .
Q. How can researchers optimize this compound’s use as a tracer in progesterone receptor (PR) binding studies?
Advanced methodologies include:
- Dose-Response Calibration : Titrate this compound concentrations (0.1–100 nM) against H-progesterone to calculate binding constants () with <10% coefficient of variation .
- Cross-Species Validation : Test receptor affinity in PR isoforms from human, murine, and primate models to assess translational relevance .
- Dynamic Tracking : Use time-resolved fluorescence resonance energy transfer (TR-FRET) to monitor real-time binding kinetics in live cells .
Q. What strategies address challenges in replicating this compound’s pharmacokinetic data across laboratories?
Reproducibility issues often stem from:
- Analytical Variability : Standardize LC-MS/MS protocols (e.g., ionization settings, column type) through inter-lab calibration .
- Sample Handling : Store this compound in argon-purged vials at −80°C to prevent deuterium exchange with ambient moisture .
- Reporting Standards : Adopt NIH preclinical guidelines for documenting animal models, dosing regimens, and statistical methods (e.g., ANOVA with post-hoc tests) .
Methodological Frameworks
Q. How should researchers formulate hypotheses for studies investigating this compound’s effects on steroidogenic pathways?
Apply the PICO framework :
- Population : In vitro models (e.g., human adrenal carcinoma cells) .
- Intervention : this compound exposure (1–100 µM) under hypoxic vs. normoxic conditions .
- Comparison : Non-deuterated Norvinisterone and/or endogenous progesterone .
- Outcome : Quantify changes in steroidogenesis markers (e.g., cortisol, aldosterone) via ELISA .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in gene expression studies?
- ANOVA : Compare means across dose groups (e.g., 0, 10, 50, 100 nM) with Tukey’s post-hoc test for pairwise differences .
- Fold-Change Thresholds : Define significant up/downregulation as ≥2-fold change (p<0.05) in qPCR data .
- Pathway Analysis : Use tools like Ingenuity Pathway Analysis (IPA) to link gene clusters to progesterone-mediated pathways .
Data Contradiction Analysis
Q. How can conflicting results about this compound’s half-life in hepatic vs. renal metabolism be reconciled?
- Tissue-Specific Enzymes : Profile CYP2C9 (hepatic) vs. UGT1A1 (renal) activity using isoform-specific inhibitors .
- Compartmental Modeling : Apply pharmacokinetic models (e.g., two-compartment) to differentiate organ-specific clearance rates .
- Meta-Analysis : Aggregate data from ≥5 independent studies to identify consensus values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
